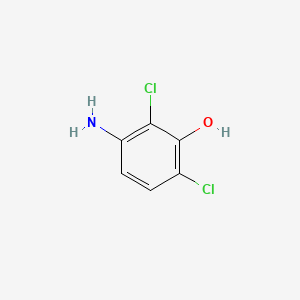

3-Amino-2,6-dichlorophenol

Description

Contextualization within Halogenated and Aminated Aromatic Systems Research

Halogenated and aminated aromatic compounds are fundamental building blocks in organic synthesis. acs.orgresearchgate.net The introduction of halogen atoms, such as chlorine, can significantly alter the electronic properties of the aromatic ring, often enhancing its stability and modifying its reactivity in electrophilic and nucleophilic substitution reactions. science.gov For instance, the presence of chlorine atoms in 2,6-dichlorophenol (B41786) makes it a target for studies on degradation and transformation in environmental contexts. researchgate.net

The amino group, on the other hand, is a strong activating group that directs electrophilic substitution to the ortho and para positions and can also participate in a wide range of chemical transformations, including diazotization and coupling reactions. nih.gov The interplay between the electron-withdrawing chloro groups and the electron-donating amino group in 3-Amino-2,6-dichlorophenol creates a unique electronic environment that influences its chemical behavior.

Research on halogenated and aminated aromatic systems is extensive. Studies have explored base-promoted amination of aromatic halides as a valuable industrial protocol due to its simplicity and the use of readily available materials. acs.orgresearchgate.net The reactivity of aromatic halides in these systems can be complex and deviate from expected trends. acs.orgresearchgate.net Furthermore, the development of metal-free aromatic amination reactions is an area of active investigation, aiming for more sustainable synthetic methods. nih.gov

The study of substituted phenols, including those with halogen and amino groups, has also been a focus of research in areas such as toxicology and environmental science. oup.comresearchgate.net For example, research has been conducted on the degradation of various substituted phenols to less harmful products. researchgate.net

Historical Perspectives on Related Chemical Entities in Academic Research

The academic exploration of substituted phenols has a rich history. Early research often focused on understanding the fundamental principles of aromatic substitution and the influence of different functional groups on reaction outcomes. The development of synthetic methodologies for creating specifically substituted phenols has been a continuous effort. For instance, the synthesis of related compounds like 2,6-dichloro-4-aminophenol has been achieved through processes such as nitration followed by reduction. google.com

Historically, the study of aminophenols and their derivatives has been crucial in the development of dyes, photographic chemicals, and pharmaceuticals. The investigation into the metabolism of dichloronitrobenzene isomers, for example, has provided insights into the formation of various aminophenol derivatives in biological systems. scispace.com

The crystal structures of related aminophenols, such as 4-amino-2,6-dichlorophenol (B1218435), have been analyzed to understand the influence of substituents on their solid-state packing and hydrogen bonding networks. researchgate.net These studies provide valuable data for predicting the physical properties and intermolecular interactions of similar molecules like this compound.

Current Research Gaps and Motivations for Investigating this compound

Despite the extensive body of research on substituted phenols, specific knowledge gaps remain, particularly concerning multi-substituted compounds like this compound. While information on its basic chemical properties is available, in-depth studies on its reactivity, potential applications, and detailed mechanistic pathways are less common in publicly accessible literature. fluorochem.co.ukuni.lu

The primary motivation for investigating this compound stems from its potential as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a hydroxyl, an amino, and two chloro groups—at specific positions offers multiple sites for chemical modification. This structural complexity allows for the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

Further research is needed to:

Elucidate the detailed mechanisms of its chemical reactions.

Explore its potential as a building block for novel pharmaceuticals, agrochemicals, or functional materials.

Investigate its photophysical and electrochemical properties.

Develop more efficient and environmentally benign synthetic routes to this compound.

The unique substitution pattern of this compound distinguishes it from its isomers, such as 2-amino-4,6-dichlorophenol (B1218851), which has been studied for its role in the synthesis of antiparasitic agents. Understanding the distinct properties and reactivity of the 3-amino isomer is crucial for unlocking its full synthetic potential.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO | fluorochem.co.ukuni.lu |

| Molecular Weight | 178.02 g/mol | fluorochem.co.uk |

| CAS Number | 28165-63-1 | fluorochem.co.uk |

| Canonical SMILES | Nc1ccc(Cl)c(O)c1Cl | fluorochem.co.uk |

| InChI | InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 | fluorochem.co.uk |

| Predicted XlogP | 2.5 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,6-dichlorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYVUWQZPPDNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Amino 2,6 Dichlorophenol and Its Precursors

Established Synthetic Pathways: A Critical Academic Review

Traditional synthetic methodologies often rely on multi-step sequences involving classical aromatic substitution reactions. These pathways, while foundational, often face challenges related to isomer separation and functional group compatibility.

A plausible multi-step synthesis of 3-Amino-2,6-dichlorophenol can be conceptualized by starting with more readily available precursors and sequentially introducing the required functional groups. One logical precursor is 2,6-dichlorophenol (B41786) , whose own synthesis is well-established through methods like the chlorination of phenol (B47542) or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com

A hypothetical, yet chemically sound, pathway starting from a substituted aniline (B41778) would be a key strategy. For instance, a process could begin with the chlorination of 3-aminophenol (B1664112). However, the strong ortho-, para-directing nature of both the amino and hydroxyl groups makes achieving the specific 2,6-dichloro substitution pattern challenging, likely resulting in a mixture of chlorinated isomers that would require extensive purification. nih.gov

An alternative multi-step route, analogous to the synthesis of the 4-amino isomer, involves the nitration of a dichlorophenol followed by the reduction of the nitro group. guidechem.compatsnap.com However, the nitration of 2,6-dichlorophenol predominantly yields 2,6-dichloro-4-nitrophenol (B181596) due to the directing effects of the hydroxyl and chloro substituents, leading to the 4-amino isomer upon reduction, not the desired 3-amino product. patsnap.com Therefore, a successful multi-step synthesis would likely require the use of protecting groups or starting with a molecule that has the correct meta-relationship between substituents, which remains a significant synthetic hurdle.

Table 1: Hypothetical Multi-Step Synthesis Pathway

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Key Challenges |

| 1 | Chlorination | 3-Aminophenol | Cl₂, Solvent | Chloroaminophenol isomers | Controlling regioselectivity to achieve 2,6-dichlorination. nih.gov |

| 2 | Nitration | 2,6-Dichlorophenol | HNO₃, H₂SO₄ | 2,6-Dichloro-4-nitrophenol | Incorrect regioselectivity for 3-amino product. patsnap.com |

| 3 | Reduction | 2,6-Dichloro-3-nitrophenol | Fe/HCl or H₂/Catalyst | This compound | Synthesis of the required 2,6-dichloro-3-nitrophenol precursor is difficult. |

Convergent synthesis, which involves preparing molecular fragments separately before combining them, is another approach. For a small molecule like this compound, this could hypothetically involve coupling a di-halogenated fragment with an aminophenol derivative. However, such routes are not commonly reported.

More direct, though not strictly single-step, methods often involve the functionalization of a simpler precursor. For example, the synthesis of related aminophenols can be achieved through the direct amination of corresponding phenols. While challenging, this approach avoids the nitration-reduction sequence. Catalytic systems, such as those using rhodium, have been developed for the direct amination of phenols, providing a redox-neutral pathway where water is the only byproduct. organic-chemistry.orgresearchgate.net Applying such a method to a pre-chlorinated phenol like 2,6-dichlorophenol could offer a more convergent route to the target molecule, although catalyst compatibility and regioselectivity would be critical considerations.

Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These principles are being actively applied to the synthesis of aromatic intermediates.

Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of synthesizing substituted aminophenols, this has led to several innovations.

Catalytic Reduction: Replacing traditional stoichiometric reducing agents like iron in acidic media for nitro group reduction with catalytic hydrogenation is a significant green advancement. chemicalbook.com This method offers higher efficiency and eliminates the production of large quantities of iron oxide sludge. Catalysts based on nickel, such as Ni-B/SiO₂, have been shown to be effective for the reduction of nitrophenols under lower hydrogen pressures, making the process safer and more economical. google.com

Safer Reagents and Solvents: The use of hazardous reagents like chlorine gas can be mitigated. Electrochemical methods that generate chlorine in situ on demand offer a safer alternative to handling large quantities of compressed gas. acs.org Furthermore, selecting recyclable solvents, such as methanol (B129727) in the synthesis of a 2,6-dichloro-4-nitroaniline (B1670479) intermediate, can significantly reduce waste. patsnap.com

Atom Economy: Processes like the direct catalytic amination of phenols are highly atom-economical, as they ideally produce only water as a byproduct, maximizing the incorporation of atoms from the reactants into the final product. organic-chemistry.org

Catalysis is at the heart of modern, efficient synthesis. For this compound and its derivatives, several catalytic strategies are pertinent.

Direct C-H Functionalization: Advanced methods allow for the direct introduction of functional groups onto an aromatic ring, bypassing traditional multi-step sequences. For example, ruthenium-catalyzed C-H hydroxylation can be used to synthesize 2-aminophenols from anilides. acs.org Similarly, copper-catalyzed methods have been developed for the site-selective amination of p-aminophenol derivatives. rsc.org While not directly reported for this compound, these C-H activation strategies represent a frontier for the highly regioselective synthesis of polysubstituted aromatics.

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity under mild conditions. Enzymes like hydroxylaminobenzene (HAB) mutase can convert substituted hydroxylaminobenzenes into ortho-aminophenols. rsc.org A chemoenzymatic system combining a metal catalyst (like zinc) for the initial reduction of a nitroaromatic compound with an immobilized HAB mutase could provide a novel route to aminophenols. rsc.org Furthermore, engineered yeast strains have been developed for the biosynthetic production of p-aminophenol from chorismic acid, highlighting the potential for entirely biological production routes in the future. google.com

Table 2: Comparison of Novel Catalytic Approaches

| Catalytic Method | Description | Potential Application | Advantages |

| Rhodium-Catalyzed Amination | Direct coupling of phenols with amines. organic-chemistry.orgresearchgate.net | Synthesis from 2,6-dichlorophenol. | High atom economy, redox-neutral. |

| Enzymatic Conversion | Use of enzymes like HAB mutase for regioselective amination/rearrangement. rsc.org | Synthesis from a 2,6-dichloro-nitrosobenzene precursor. | High selectivity, mild conditions. |

| Dehydrogenative Aromatization | One-shot assembly of aminophenols from cyclohexanones and amines using an oxidant like TEMPO. nih.gov | Novel route bypassing traditional aromatic substitutions. | Simplifies synthesis, high functional group tolerance. |

| Biosynthesis | Use of engineered microorganisms to produce aminophenols from basic metabolites. google.com | Future sustainable production. | Uses renewable feedstocks, environmentally benign. |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in safety, efficiency, and scalability.

Optimization of Reaction Conditions and Yields in Academic Synthesis

For instance, the synthesis of precursors to substituted aminophenols, such as dichlorinated nitrophenols, is a critical step. In the preparation of 2,6-dichloro-4-nitrophenol, a direct precursor to 2,6-dichloro-4-aminophenol, the molar ratio of the starting material (2,6-dichlorophenol) to the nitrating agent (nitric acid) is finely tuned. Using a slight excess of nitric acid ensures the complete nitration of the dichlorophenol, thereby improving the yield of the desired intermediate. google.com Subsequent reduction of the nitro group to an amine is also subject to extensive optimization. The catalytic hydrogenation of 2,4-dichloro-6-nitrophenol (B1219690) to 2-amino-4,6-dichlorophenol (B1218851) has been studied using amorphous Ni-B/SiO₂ catalysts. google.com Reaction conditions such as hydrogen pressure, temperature, and stirring speed are optimized to achieve high conversion rates and selectivity for the amino product. For example, a conversion rate of 99.83% and a selectivity of 99.03% were achieved at 353K and a hydrogen pressure of 0.8 MPa. google.com

Similarly, studies on the polymerization of related monomers like m-aminophenol highlight the systematic approach to optimization. researchgate.netpsu.edu Researchers vary parameters such as acid concentration, monomer-to-oxidant ratios, and temperature to maximize the yield and desired properties of the resulting polymer. researchgate.netpsu.edu While not a direct synthesis of the target molecule, these studies exemplify the rigorous optimization methodologies employed in academic research for related aromatic amines.

The following table summarizes optimized conditions found in academic literature for the synthesis of related aminophenols and their precursors.

Table 1: Optimization of Reaction Conditions for Aminophenol Synthesis in Academic Research

| Target Compound | Starting Material(s) | Catalyst / Reagent(s) | Optimized Conditions | Yield / Conversion |

|---|---|---|---|---|

| 2,6-dichloro-4-nitrophenol | 2,6-dichlorophenol, Nitric acid | Tetrachloroethylene (solvent) | Molar ratio of 2,6-dichlorophenol to nitric acid: 1:1.2-1.6; Temperature: 34-36°C | Conversion: 99.86% google.com |

| 2,6-dichloro-4-aminophenol | 2,6-dichloro-4-nitrophenol, Hydrazine (B178648) hydrate | Not specified | Molar ratio of nitrophenol to hydrazine hydrate: 1:1.8-2.2; Temperature: 72-76°C | Selectivity: 97.60% google.com |

| 2-amino-4,6-dichlorophenol | 2,4-dichloro-6-nitrophenol, H₂ | Ni-B/SiO₂ amorphous catalyst | Temperature: 353K; H₂ Pressure: 0.8 MPa; Stirring: 600 r/min | Conversion: 99.83%; Selectivity: 99.03% google.com |

| Poly(m-aminophenol) | m-aminophenol, Ammonium persulfate (APS) | HCl (aqueous) | Molar ratio of mAP:APS = 1:2.5; Temperature: 10–20°C; Time: 10 h | Yield: 94% researchgate.net |

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity—the control of where on a molecule a chemical reaction occurs—is a paramount challenge in the synthesis of multi-substituted aromatics like this compound. The directing effects of the hydroxyl and amino groups on a phenol or aniline ring typically favor electrophilic substitution at the ortho and para positions. nsf.gov Synthesizing a specific isomer, therefore, requires strategies to override these innate electronic preferences.

As the target molecule, this compound, is achiral, stereochemical control is not a factor in its direct synthesis. However, considerations of stereochemistry become critical when synthesizing more complex, chiral derivatives or when using chiral precursors. scispace.comthieme-connect.com

Research into the regioselective functionalization of phenols and anilines has yielded several effective strategies:

Catalyst-Controlled Reactions: Modern synthetic methods employ catalysts to direct reactions to specific positions. For example, a Lewis basic selenoether catalyst has been used for the highly efficient ortho-selective electrophilic chlorination of phenols and unprotected anilines, achieving ortho/para selectivity ratios of up to >20:1, a significant deviation from the innate ~1:4 ratio. nsf.gov Similarly, palladium-catalyzed reactions, through the strategic use of ligands and weakly coordinating auxiliaries, can achieve either ortho- or meta-C–H olefination of phenol derivatives. researchgate.net

Directing Groups: A functional group can be temporarily installed to direct a reaction to a nearby C-H bond. A novel strategy for synthesizing 2-aminophenols involves a Ruthenium-catalyzed C–H mono- and dihydroxylation of anilides, where a directing group ensures excellent regioselectivity and high yields. acs.org

Reagent-Controlled Selectivity: The choice of reagent can profoundly influence the position of substitution. The treatment of N,N-dialkylaniline N-oxides with thionyl chloride leads to selective ortho-chlorination, while using thionyl bromide results in selective para-bromination. nih.gov This provides a complementary set of protocols for the regioselective halogenation of electron-rich anilines. nih.gov

Sigmatropic Rearrangements: A novel, metal-free strategy to synthesize 2-aminophenols utilizes a cascade bohrium.combohrium.com-sigmatropic rearrangement of N-arylhydroxylamines, demonstrating high regioselectivity and broad substrate tolerance under mild conditions. nih.gov

The synthesis of a precursor like 2,6-dichlorophenol itself can be achieved by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org The initial synthesis of this acid involves the chlorination of ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride, where the chlorine atoms are directed to the positions ortho to the hydroxyl group. orgsyn.org The subsequent nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol is a highly regioselective process, where the nitro group is directed to the para position relative to the hydroxyl group, which is the only available unsubstituted position. google.com

Table 2: Strategies for Regiocontrol in the Synthesis of Substituted Phenols and Anilines

| Reaction Type | Substrate Type | Reagent / Catalyst | Achieved Regioselectivity |

|---|---|---|---|

| Electrophilic Chlorination | Phenols, Anilines | Lewis basic selenoether catalyst, N-chlorosuccinimide | ortho-selective (up to >20:1 o/p ratio) nsf.gov |

| C-H Hydroxylation | Anilides | Ru-catalyst with a directing group | ortho-selective hydroxylation acs.org |

| C-H Olefination | Phenol derivatives | Pd(II)-catalyst with specific ligands | ortho- or meta-selective depending on ligand researchgate.net |

| Halogenation | N,N-dialkylaniline N-oxides | Thionyl chloride (SOCl₂) | ortho-chlorination nih.gov |

| Halogenation | N,N-dialkylaniline N-oxides | Thionyl bromide (SOBr₂) | para-bromination nih.gov |

| Hydroxylation/Chlorination | N-(4-substituted-aryl) Nitrones | Trichloroacetyl chloride, Oxalyl chloride, or Thionyl chloride | Chemoselective and regioselective hydroxylation or chlorination depending on reagent and substituent gavinpublishers.com |

| Amination | Aniline-derived sulfamate (B1201201) salts | Cationic N-O reagents, Iron catalyst | ortho-selective radical amination bohrium.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Amino 2,6 Dichlorophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. wikipedia.org The rate and regioselectivity of these reactions on 3-Amino-2,6-dichlorophenol are determined by the combined electronic effects of its substituents.

Activating and Directing Effects: Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and ortho-, para-directors. msu.edulibretexts.org They donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. wikipedia.org Conversely, the chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho-, para-directors because of resonance-based electron donation from their lone pairs. libretexts.org

Regioselectivity: In this compound, the positions are numbered as follows: C1-OH, C2-Cl, C3-NH₂, C4-H, C5-H, C6-Cl.

The powerful activating and directing influence of the hydroxyl group directs electrophiles to its ortho (C2, C6) and para (C4) positions.

The amino group directs electrophiles to its ortho (C2, C4) and para (C6) positions.

The chlorine atoms direct to their respective ortho and para positions.

The positions C2 and C6 are already substituted and sterically hindered. The C4 position is para to the hydroxyl group and ortho to the amino group, making it the most electronically enriched and sterically accessible site for electrophilic attack. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C4 position.

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups, typically located ortho or para to the leaving group. libretexts.orglibretexts.org

In this compound, the presence of the electron-donating amino and hydroxyl groups deactivates the ring toward nucleophilic attack. These groups increase the electron density of the benzene ring, making it less attractive to incoming nucleophiles and destabilizing the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. libretexts.org Consequently, the displacement of the chlorine atoms by nucleophiles is difficult and would require harsh reaction conditions, such as very high temperatures or the use of extremely strong nucleophiles. msu.edu

Reactivity of the Amino Group: Acylation, Alkylation, and Oxidation

The amino group in this compound is a primary aromatic amine and exhibits characteristic nucleophilic and redox behavior.

Acylation: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It readily reacts with acylating agents like acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is often used to protect the amino group during other transformations, as the resulting amide is significantly less nucleophilic and less activating toward the aromatic ring. libretexts.orgquora.com

Alkylation: The amino group can undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation. libretexts.org Selective mono-alkylation can sometimes be achieved by using specific reagents and protecting group strategies. researchgate.net

Oxidation: Aromatic amines are susceptible to oxidation. mdpi.com Depending on the oxidizing agent and reaction conditions, the amino group can be oxidized to various products, including nitroso, nitro, or polymeric species. The presence of the electron-rich phenol (B47542) ring can make the molecule particularly sensitive to oxidative degradation.

Reactivity of the Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group imparts its own distinct reactivity to the molecule.

Etherification: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a strong nucleophile and can react with alkyl halides to form ethers in a reaction known as the Williamson ether synthesis. researchgate.net

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This process, known as O-acylation, can sometimes compete with N-acylation of the amino group. quora.com Generally, the amino group is a better nucleophile than the hydroxyl group, meaning N-acylation is often favored under neutral or basic conditions. quora.com

Thermal and Photochemical Decomposition Mechanisms

Specific data on the thermal and photochemical decomposition of this compound is limited. However, the general behavior of related compounds suggests potential degradation pathways. Halogenated aromatic compounds can undergo dehalogenation under high heat or UV radiation. Aromatic amines and phenols are known to be susceptible to photooxidation, which can lead to the formation of colored, polymeric degradation products. mdpi.com The presence of multiple reactive functional groups suggests that the molecule may have limited stability under energetic conditions, potentially leading to complex decomposition mixtures.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically for this compound are not widely published. However, research on structurally similar compounds provides insight into the potential reaction dynamics. For example, kinetic studies on the reaction of 2,6-dichlorophenol-indophenol with cysteine have determined reaction rate constants and activation energies. researchgate.netnih.gov Such studies show that the reaction rates are highly pH-dependent, reflecting the protonation state of the reacting species. nih.gov

Adsorption studies involving 2,6-dichlorophenol (B41786) on various resins have been used to determine thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These studies indicate that adsorption is typically a spontaneous and exothermic process. researchgate.net

| Parameter | Value | Compound/System | Conditions | Reference |

|---|---|---|---|---|

| Overall Reaction Rate Constant (k) | 306 M-1s-1 | 2,6-dichlorophenolindophenol and Cysteine | pH 6.88, 22°C | nih.gov |

| Activation Energy (Ea) | 8.1 kcal/mol | 2,6-dichlorophenolindophenol and Cysteine | - | nih.gov |

| Change in Enthalpy (ΔH) | -24.6 kJ/mol | Adsorption of 2,6-Dichlorophenol | - | researchgate.net |

| Change in Entropy (ΔS) | -209 J/mol·K | Adsorption of 2,6-Dichlorophenol | - | researchgate.net |

Investigations into By-product Formation during Reactions

In the synthesis of substituted aminophenols, the formation of by-products is a critical consideration. For instance, in the preparation of 2,6-dichloro-4-aminophenol (an isomer of the subject compound) via the hydrogenation of 2,6-dichloro-4-nitrophenol (B181596), several by-products can arise. google.com

Hydrodechlorination: A common side reaction during catalytic hydrogenation of chlorinated nitroaromatics is hydrodechlorination, where one or more chlorine atoms are replaced by hydrogen. This can lead to the formation of monochlorinated or non-chlorinated aminophenols. google.com

Isomers: In the initial nitration step to produce the precursor, isomers can be formed, which are then carried through the subsequent reduction step. google.com

Incomplete Reduction: Incomplete reduction of the nitro group can result in the formation of intermediate species such as nitroso or azoxy compounds. google.com

| By-product Type | Example Compound Name | Origin | Reference |

|---|---|---|---|

| Hydrodechlorination | 2-Chloro-4-aminophenol | Loss of a chlorine atom during hydrogenation | google.com |

| Incomplete Reduction | Chlorinated azo and azoxy compounds | Partial reduction of the nitro group precursor | google.com |

| Isomeric Impurities | Isomers of 2,6-dichloro-4-nitrophenol | Non-selective nitration of 2,6-dichlorophenol | google.com |

Advanced Spectroscopic and Structural Characterization Techniques for 3 Amino 2,6 Dichlorophenol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For derivatives of 3-Amino-2,6-dichlorophenol, NMR is fundamental for confirming the substitution pattern on the aromatic ring and assigning specific protons and carbons.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons exhibit distinct chemical shifts influenced by the electronic effects of the amino, hydroxyl, and chloro substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are also observable, though their signals can be broad and their positions variable depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. mdpi.com The carbons directly bonded to electronegative atoms (Cl, O, N) are significantly deshielded and appear at lower fields (higher ppm values).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for definitive signal assignment.

COSY establishes correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular skeleton and confirming the positions of substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Backbone

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 6.5 - 7.5 | The precise shift depends on the position relative to the substituents. |

| Amino (N-H) | 3.5 - 5.0 | Often broad; position is solvent and concentration dependent. | |

| Hydroxyl (O-H) | 4.5 - 8.0 | Often broad; position is solvent and concentration dependent. | |

| ¹³C | Aromatic (C-Cl) | 120 - 135 | Carbon attached to chlorine is deshielded. |

| Aromatic (C-N) | 135 - 150 | Carbon attached to the amino group. | |

| Aromatic (C-O) | 145 - 160 | Carbon attached to the hydroxyl group shows significant deshielding. | |

| Aromatic (C-H) | 115 - 130 | Shifts are influenced by the electronic effects of all substituents. |

While solution-state NMR is common, solid-state NMR (SSNMR) offers unique advantages for studying this compound derivatives in their native solid form. nih.gov This technique eliminates solvent effects and can provide crucial information about the crystalline structure, polymorphism, and intermolecular interactions such as hydrogen and halogen bonding. nih.govacs.org

For halogenated compounds, SSNMR of quadrupolar nuclei like ³⁵Cl and ³⁷Cl can be particularly insightful, although technically challenging due to significant line broadening. acs.orgresearchgate.net NMR parameters, including chemical shift anisotropy and nuclear quadrupolar coupling constants, are highly sensitive to the local electronic and geometric environment of the chlorine atoms. nih.gov Furthermore, ¹³C and ¹⁵N SSNMR can reveal details about intermolecular packing and hydrogen bonding involving the hydroxyl and amino groups, which govern the supramolecular architecture of these compounds in the solid state. nih.govacs.org

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comnih.gov This precision allows for the determination of the elemental formula of a compound, including this compound (C₆H₅Cl₂NO, Exact Mass: 176.9748 Da), with a high degree of confidence. nih.gov HRMS can readily distinguish between compounds with the same nominal mass but different elemental compositions, making it an essential tool for confirming the identity of newly synthesized derivatives and for identifying unknown metabolites or degradation products.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govunito.it The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound derivatives, several fragmentation pathways can be anticipated:

Loss of Halogen: Cleavage of the C-Cl bond is a common pathway for halogenated aromatic compounds. youtube.com

Loss of Small Molecules: Neutral losses of molecules such as carbon monoxide (CO) from the phenol (B47542) moiety or hydrogen cyanide (HCN) related to the amino group can occur.

Ring Cleavage: At higher collision energies, fragmentation of the aromatic ring can be observed.

A key diagnostic feature in the mass spectrum of a dichlorinated compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio), any chlorine-containing ion will appear as a cluster of peaks, providing a clear indication of the number of chlorine atoms in the fragment. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Notes |

|---|---|---|---|

| 177/179/181 | [M+H]⁺ | - | Molecular ion peak cluster showing the characteristic pattern for two chlorine atoms. |

| 142/144 | [M+H - Cl]⁺ | Cl | Loss of a chlorine radical. |

| 149/151 | [M+H - CO]⁺ | CO | Loss of carbon monoxide. |

| 113 | [M+H - 2Cl]⁺ | 2Cl | Loss of both chlorine atoms. |

Note: m/z values correspond to the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a sample. tandfonline.com They are excellent for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies.

For this compound derivatives, these techniques can confirm the presence of the key functional groups:

O-H Stretching: The hydroxyl group typically gives rise to a broad, strong absorption band in the IR spectrum around 3200-3600 cm⁻¹.

N-H Stretching: A primary amine (-NH₂) group usually shows two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: These vibrations appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are found at lower frequencies, usually in the 600-800 cm⁻¹ range. researchgate.net

Raman spectroscopy is often particularly useful for observing the vibrations of the aromatic ring and can provide complementary information to the IR spectrum. uliege.beresearchgate.net Analysis of the vibrational modes can also offer insights into molecular symmetry and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the O-H and N-H stretching frequencies. tandfonline.com

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | IR, Raman |

| O-H Stretch | Phenol | 3200 - 3600 | IR |

| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | IR |

| C-O Stretch | Phenol | 1200 - 1260 | IR |

| C-Cl Stretch | Aryl Halide | 600 - 800 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. nih.gov

Detailed research on the isomer, 4-Amino-2,6-dichlorophenol (B1218435), offers significant insights into the structural characteristics that can be anticipated for related derivatives. The crystal structure of 4-Amino-2,6-dichlorophenol reveals a planar molecule. nih.govresearchgate.net In its crystal lattice, the molecules are organized through a network of hydrogen bonds. Specifically, O—H⋯N hydrogen bonds create infinite chains, which are subsequently interconnected by N—H⋯O hydrogen bonds to form extensive sheets. nih.govresearchgate.net This structured arrangement highlights the crucial role of the amino and hydroxyl functional groups as complementary hydrogen bond donors and acceptors.

| Parameter | Value nih.gov |

|---|---|

| Chemical Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Crystal System | Monoclinic |

| Unit Cell Dimensions | a = 4.6064 Å, b = 11.7569 Å, c = 13.2291 Å |

| Unit Cell Volume (V) | 711.47 ų |

| Key Intermolecular Interactions | O—H⋯N and N—H⋯O hydrogen bonds |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Visible) and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic structure of molecules. These methods provide information on the electronic transitions that occur when a molecule absorbs and subsequently emits light.

The electronic absorption spectra of aminophenol derivatives are influenced by the electronic nature of their substituent groups. researchgate.net The amino (-NH₂) and hydroxyl (-OH) groups act as electron-donating groups (auxochromes), while the chloro (-Cl) groups are electron-withdrawing. These substituents can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby affecting the wavelengths of light absorbed. mdpi.com

Photophysical studies on various aminophenol derivatives show that factors such as solvent polarity can significantly shift the absorption and emission bands (solvatochromism). semanticscholar.orgnih.gov For instance, in polar solvents, emission bands often shift to longer wavelengths (a red shift), indicating a change in the dipole moment of the molecule upon excitation. semanticscholar.org Detailed analysis of these shifts can provide valuable information about the electronic nature of the ground and excited states. researchgate.netsemanticscholar.org

| Technique | Parameter | Observation |

|---|---|---|

| UV-Visible Absorption | Absorption Maxima (λmax) | Dependent on solvent and substitution pattern, typically in the UV region. |

| Molar Absorptivity (ε) | Indicates the strength of the electronic transition. mdpi.com | |

| Fluorescence Emission | Emission Maxima (λem) | Typically red-shifted relative to the absorption maxima (Stokes shift). semanticscholar.org |

| Solvatochromism | Emission bands may shift to longer wavelengths with increasing solvent polarity. semanticscholar.org |

Advanced Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the identification and quantification of specific compounds in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing chlorophenol derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. Due to the polar nature of the amino and hydroxyl groups, aminophenols often require a derivatization step to increase their volatility for GC analysis. sigmaaldrich.com This process replaces the active hydrogens on these groups with less polar moieties. sigmaaldrich.com Following separation on a capillary column, the mass spectrometer fragments the eluting molecules into characteristic patterns, which serve as a "fingerprint" for positive identification. researchgate.netsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing polar, non-volatile, or thermally sensitive compounds that are not amenable to GC. The compound is first separated using High-Performance Liquid Chromatography (HPLC), after which it is ionized and analyzed by the mass spectrometer. A reverse-phase HPLC method has been described for the analysis of 4-Amino-2,6-dichlorophenol, utilizing a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com For LC-MS applications, volatile acids like formic acid are typically used in the mobile phase to ensure compatibility with the mass spectrometer's ion source. sielc.com Derivatization can also be employed in LC-MS to enhance detection and chromatographic performance for amino compounds. ut.ee

These hyphenated methods offer exceptional sensitivity and specificity, allowing for the detection of trace levels of chlorophenolic compounds in various samples. thermofisher.com

| Technique | Parameter | Example Condition |

|---|---|---|

| GC-MS | Column | DB-5MS UI capillary column (or similar non-polar column). mdpi.com |

| Carrier Gas | Helium. mdpi.com | |

| Sample Preparation | Derivatization often required to increase volatility. sigmaaldrich.com | |

| LC-MS | Column | Reverse-phase C18 column (e.g., Newcrom R1). sielc.com |

| Mobile Phase | Acetonitrile/Water gradient with formic acid. sielc.com | |

| Ionization | Electrospray Ionization (ESI) is common for polar molecules. |

Environmental Chemistry and Fate of 3 Amino 2,6 Dichlorophenol in Non Biological Systems

Environmental Monitoring and Distribution

Despite utilizing targeted queries for the specific compound, no research findings, data tables, or detailed studies corresponding to this outline could be located. The available scientific literature does not appear to cover the environmental behavior of this particular isomer. Therefore, the generation of a detailed article focusing solely on the environmental chemistry and fate of 3-Amino-2,6-dichlorophenol is not possible at this time due to the absence of requisite information.

Advanced Applications of 3 Amino 2,6 Dichlorophenol in Materials Science and Industrial Chemistry

Precursor in Polymer Synthesis and Material Science (e.g., functional polymers, resins)

Although specific research detailing the use of 3-Amino-2,6-dichlorophenol in polymer synthesis is limited, the inherent reactivity of its amino and hydroxyl groups makes it a viable candidate for the development of functional polymers and resins. Aminophenols are known to be precursors for various polymeric structures, and the presence of chlorine atoms in this compound could impart desirable properties such as thermal stability and flame retardancy to the resulting polymers.

The bifunctional nature of this compound allows it to participate in polymerization reactions in several ways:

Epoxy Resins: The amino group can act as a curing agent for epoxy resins, while the phenolic hydroxyl can also react with epoxide rings, potentially leading to highly cross-linked and rigid polymer networks.

Polyimides and Polyamides: The amino group is a key functional group for the synthesis of high-performance polymers like polyimides and polyamides through reactions with dianhydrides and diacyl chlorides, respectively.

Phenolic Resins: The phenolic moiety can undergo condensation reactions with aldehydes, such as formaldehyde, to form novolac or resol-type phenolic resins. The dichloro-substitution may influence the reactivity of the aromatic ring and the properties of the final resin.

While direct experimental data for polymers derived from this compound is scarce, the known reactivity of similar aminophenols provides a strong basis for its potential in creating polymers with tailored properties.

| Polymer Type | Potential Monomeric Role of this compound | Potential Properties of Resulting Polymer |

| Epoxy Resins | Curing agent/Hardener | High cross-link density, thermal stability, flame retardancy |

| Polyimides | Diamine monomer | High-temperature resistance, chemical inertness |

| Polyamides | Diamine monomer | Good mechanical strength, thermal stability |

| Phenolic Resins | Phenolic monomer | Flame retardancy, chemical resistance |

Role in the Synthesis of Dyes, Pigments, and Specialty Chemicals

The structure of this compound is well-suited for its use as an intermediate in the synthesis of a variety of colorants and specialty chemicals. Aromatic amines and phenols are fundamental building blocks in the dye industry.

Azo Dyes: Azo dyes, which contain the -N=N- chromophore, are a major class of synthetic colorants ijsr.netmodernscientificpress.com. This compound can be utilized in two primary ways for the synthesis of azo dyes:

As a Diazonium Component: The primary amino group can be diazotized using nitrous acid to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) such as phenols, anilines, or naphthols to produce a wide range of azo dyes. The presence of the chloro and hydroxyl groups on the diazonium component would influence the final color and fastness properties of the dye.

As a Coupling Component: The phenolic ring, activated by the hydroxyl and amino groups, can undergo electrophilic substitution by a diazonium salt. This reaction would lead to the formation of azo dyes where the 3-amino-2,6-dichlorophenyl moiety is part of the coupler.

Research on the synthesis of new azo dyes has demonstrated the use of 3-aminophenol (B1664112) as a precursor, suggesting that this compound could be a valuable intermediate for creating novel dyes with potentially enhanced properties due to the presence of the chlorine atoms ijsr.netmodernscientificpress.com.

Heterocyclic Dyes: The reactive functional groups of this compound also make it a potential precursor for the synthesis of heterocyclic dyes, which are known for their bright colors and good stability. For instance, it could be used in condensation reactions to form phenoxazine-based dyes.

| Dye Class | Role of this compound | Potential Outcome |

| Azo Dyes | Diazonium or Coupling Component | Creation of novel colorants with potentially enhanced light and chemical fastness |

| Heterocyclic Dyes | Precursor in ring-forming reactions | Synthesis of dyes with high tinctorial strength and stability |

Use as a Building Block for Advanced Organic Synthesis

This compound is recognized as a useful synthetic compound, serving as a versatile starting material for the construction of more complex molecules pharmaffiliates.com. Its trifunctional nature allows for selective reactions at the amino, hydroxyl, or aromatic ring positions, making it a valuable building block in multi-step organic synthesis.

The amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. The hydroxyl group can be etherified or esterified. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new entrants. This multifunctionality is particularly useful in the synthesis of:

Pharmaceutical Intermediates: The aminophenol scaffold is present in numerous biologically active compounds. The specific substitution pattern of this compound could be a key structural element in the design of new therapeutic agents.

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic structures. The 2,6-dichloro substitution pattern could be a precursor to agrochemically active molecules. For instance, its isomer, 4-amino-2,6-dichlorophenol (B1218435), is a known intermediate in the synthesis of the insecticide hexaflumuron (B1673140) innospk.comguidechem.com.

Heterocyclic Compounds: The compound can serve as a precursor for the synthesis of various heterocyclic systems, such as benzoxazoles, through cyclization reactions involving the amino and hydroxyl groups with appropriate reagents.

The selective manipulation of its functional groups allows for a diversity-oriented synthesis approach to generate libraries of novel compounds for screening in drug discovery and materials science nbinno.com.

Catalytic Applications or Ligand Design Potential

The design of ligands is crucial for the development of efficient and selective metal-based catalysts. Aminophenol-based ligands have been shown to be effective in a variety of catalytic transformations derpharmachemica.com. The amino and hydroxyl groups of this compound can coordinate to a metal center, forming stable chelate complexes.

The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be tuned by the substituents on the aromatic ring. The two electron-withdrawing chlorine atoms in this compound would significantly influence the electron density at the nitrogen and oxygen donor atoms, which in turn would affect the properties of the resulting metal complex.

Potential catalytic applications of metal complexes derived from this compound-based ligands include:

Oxidation Reactions: Metal complexes with aminophenol-based ligands have been studied as catalysts for various oxidation reactions nih.gov.

Polymerization Catalysis: Certain transition metal complexes are used as catalysts for polymerization processes.

Cross-Coupling Reactions: Custom-designed ligands are essential for many modern cross-coupling reactions used in organic synthesis.

While there is no specific literature on the catalytic applications of this compound-metal complexes, the general success of aminophenol ligands suggests that this is a promising area for future research derpharmachemica.com.

Electrochemical Properties and Applications (e.g., sensors, but not biosensors for human diagnostics)

The electrochemical behavior of phenolic and aminic compounds makes them interesting candidates for the development of electrochemical sensors. The oxidation of the phenolic hydroxyl group and the amino group of this compound can produce a measurable electrical signal. This property can be exploited for the detection of various analytes.

Derivatives of this compound could be used to modify electrode surfaces, creating a chemically modified electrode with enhanced sensitivity and selectivity for a target analyte. For example, polymers derived from this compound could be electropolymerized onto an electrode surface. The presence of the chlorine atoms could also influence the electrochemical properties and the stability of the modified electrode.

Potential applications in this area include the development of sensors for environmental monitoring, such as the detection of heavy metal ions or organic pollutants. While specific research on this compound in electrochemical sensors is not available, studies on other aminophenol and dichlorophenol isomers demonstrate the feasibility of this approach rsc.org.

Adsorption and Separation Technologies Utilizing Derivatives

Materials functionalized with aminophenol derivatives have shown promise in adsorption and separation technologies. The amino and hydroxyl groups can act as binding sites for various species, including metal ions and organic molecules.

Polymeric materials derived from this compound could be synthesized as beads or membranes for use in:

Heavy Metal Removal: The nitrogen and oxygen atoms can chelate with heavy metal ions, enabling their removal from wastewater.

Chromatography: The functionalized polymer could be used as a stationary phase in chromatography for the separation of specific compounds.

Solid-Phase Extraction: Materials functionalized with this compound derivatives could be used for the selective extraction and concentration of analytes from complex matrices.

Derivatives, Analogs, and Structure Activity Relationship Studies of 3 Amino 2,6 Dichlorophenol Excluding Biological Activity

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 3-Amino-2,6-dichlorophenol can be approached through various well-established organic reactions. The nucleophilic nature of the amino group and the acidic proton of the hydroxyl group are the primary targets for modification.

N-Substituted Derivatives: The amino group can readily undergo reactions such as acylation, alkylation, and sulfonylation. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. Similarly, alkylation can be achieved using alkyl halides. The synthesis of sulfonamides, a class of compounds with significant applications in various fields of chemistry, can be accomplished by reacting this compound with sulfonyl chlorides.

O-Substituted Derivatives: The hydroxyl group can be derivatized through etherification and esterification reactions. O-alkylation, to form ethers, can be carried out using alkyl halides under basic conditions. Esterification, to produce phenoxy esters, can be achieved by reacting the phenol (B47542) with acyl chlorides or carboxylic acids under appropriate catalytic conditions.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for this purpose.

| Derivative Type | General Reaction | Reagents | Potential Product |

| N-Acyl | Acylation | Acyl chloride, Base | N-(3-hydroxy-2,4-dichlorophenyl)acetamide |

| N-Alkyl | Alkylation | Alkyl halide, Base | 3-(alkylamino)-2,6-dichlorophenol |

| N-Sulfonyl | Sulfonylation | Sulfonyl chloride, Base | N-(3-hydroxy-2,4-dichlorophenyl)benzenesulfonamide |

| O-Alkyl (Ether) | Williamson Ether Synthesis | Alkyl halide, Base | 1-(alkoxy)-3-amino-2,6-dichlorobenzene |

| O-Acyl (Ester) | Esterification | Acyl chloride, Base | 3-amino-2,6-dichlorophenyl acetate |

Systematic Structural Modifications and Their Impact on Chemical Properties

Systematic structural modifications of this compound allow for a detailed investigation of how changes in its molecular architecture influence its chemical properties. These modifications can include altering the substituents on the amino or hydroxyl groups, as well as introducing or modifying substituents on the aromatic ring.

The electronic nature of the substituents plays a pivotal role in modulating the properties of the molecule. Electron-donating groups (EDGs) attached to the aromatic ring would be expected to increase the electron density on the ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density.

The acidity of the phenolic hydroxyl group (pKa) and the basicity of the amino group are also significantly influenced by the electronic effects of the substituents. For instance, the introduction of an electron-withdrawing group on the aromatic ring would be expected to increase the acidity of the phenol and decrease the basicity of the amine.

| Modification | Expected Impact on Acidity (pKa of OH) | Expected Impact on Basicity (pKa of NH3+) |

| Acylation of Amino Group | Decrease | Significant Decrease |

| Alkylation of Amino Group | No significant change | Increase |

| Addition of EWG to Ring | Decrease | Decrease |

| Addition of EDG to Ring | Increase | Increase |

Structure-Reactivity Correlations for Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their chemical reactivity. For derivatives of this compound, QSRR models can be developed to predict their reactivity in various chemical transformations.

Key molecular descriptors used in QSRR studies for substituted phenols and anilines include:

Electronic Parameters: Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent.

Steric Parameters: Taft steric parameters (Es), which account for the bulkiness of a substituent.

Hydrophobicity Parameters: The logarithm of the octanol-water partition coefficient (log P), which measures the lipophilicity of a molecule.

Quantum Chemical Descriptors: Calculated parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons.

By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a series of derivatives, predictive QSRR models can be built. These models can then be used to estimate the reactivity of new, unsynthesized derivatives. For example, the rate of acylation of the amino group in a series of this compound derivatives could be correlated with the Hammett constants of the substituents on the aromatic ring.

Design Principles for New this compound-Based Compounds

The design of new compounds based on the this compound scaffold is guided by the desired chemical properties and potential applications. Key design principles include:

Modulation of Acidity and Basicity: By carefully selecting substituents, the pKa of the phenolic and amino groups can be fine-tuned. This is important for applications where proton transfer is a key step.

Control of Lipophilicity: The introduction of alkyl chains or other lipophilic groups can increase the solubility of the compound in nonpolar solvents, while the addition of polar functional groups can enhance its water solubility.

Introduction of Reactive Sites: New functional groups can be introduced to serve as handles for further chemical modifications or for attachment to other molecules or surfaces.

Steric Control: The size and position of substituents can be used to control the accessibility of the reactive centers and to influence the conformation of the molecule.

For example, to design a derivative with increased nucleophilicity of the amino group, one might consider introducing an electron-donating group at the para-position relative to the amino group.

Computational Screening of Analogous Structures

Computational chemistry provides powerful tools for the in-silico screening of virtual libraries of this compound analogs. This approach allows for the prediction of their chemical properties before their actual synthesis, saving time and resources.

Density Functional Theory (DFT) calculations are commonly used to compute a variety of molecular properties, including:

Optimized Geometries: Predicting the most stable three-dimensional structure of the molecules.

Electronic Properties: Calculating HOMO and LUMO energies, molecular electrostatic potential maps, and atomic charges to understand the electronic distribution and reactivity.

Spectroscopic Properties: Simulating IR and NMR spectra to aid in the characterization of synthesized compounds.

Thermodynamic Properties: Estimating heats of formation and reaction energies to predict the feasibility of synthetic routes.

By performing these calculations on a large number of virtual analogs, researchers can identify candidates with the most promising properties for a specific application. For instance, a computational screen could be used to identify analogs with a specific desired range of acidity or a high predicted reactivity towards a particular electrophile. This pre-selection process allows for a more focused and efficient synthetic effort.

Analytical Methodologies for the Detection and Quantification of 3 Amino 2,6 Dichlorophenol in Environmental and Industrial Samples

Chromatographic Techniques (e.g., HPLC, GC) with Various Detectors

Chromatographic methods are powerful tools for separating 3-Amino-2,6-dichlorophenol from other components in a sample, allowing for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common approach. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com For instance, a method for the related compound 4-Amino-2,6-dichlorophenol (B1218435) uses a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is often achieved using a UV-Vis detector, as the aromatic ring of the compound absorbs ultraviolet light. Diode-Array Detectors (DAD) or Photo Diode Array (PDA) detectors can provide spectral information, enhancing the specificity of the method. pom.go.id

Gas Chromatography (GC) is another valuable technique, especially when coupled with a mass spectrometer (MS). GC is ideal for volatile and thermally stable compounds. For a compound like this compound, a derivatization step may be necessary to increase its volatility and thermal stability. This involves converting the polar -OH and -NH2 groups into less polar derivatives. GC-MS offers high sensitivity and specificity, with the mass spectrometer providing structural information that confirms the identity of the analyte. researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification by monitoring specific ions characteristic of the compound. researchgate.net

Below is a table summarizing typical parameters for chromatographic analysis of aminophenols.

Interactive Table: Typical Chromatographic Conditions| Parameter | HPLC | GC |

|---|---|---|

| Technique | Reversed-Phase (RP-HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | C18 (octadecylsilane) | Capillary column (e.g., DB-5ms) |

| Mobile Phase | Acetonitrile/Water with acidifier (e.g., formic acid) sielc.com | Carrier gas (e.g., Helium, Hydrogen) |

| Detector | UV-Vis, Diode Array Detector (DAD/PDA) pom.go.id | Mass Spectrometer (MS) researchgate.net |

| Derivatization | Often not required | May be required to improve volatility |

| Key Advantage | Suitable for non-volatile and thermally labile compounds | High sensitivity and structural confirmation |

Spectrophotometric and Fluorometric Methods

Spectrophotometric methods offer a simpler and more rapid alternative for the quantification of this compound, particularly for routine analysis. These methods are based on the principle that the compound absorbs light at a specific wavelength.

UV-Vis Spectrophotometry can be used for the direct determination of this compound in simple matrices. The analysis involves measuring the absorbance of a sample solution at the wavelength of maximum absorption (λmax) and relating it to the concentration using a calibration curve (Beer-Lambert Law). Derivative spectrophotometry can be employed to resolve overlapping spectra in mixtures of similar compounds, enhancing selectivity. nih.gov While rapid and cost-effective, spectrophotometric methods may lack the specificity of chromatographic techniques and can be susceptible to interference from other absorbing species in the sample matrix. rsc.org

Fluorometric methods, which measure the fluorescence emitted by a compound after excitation with light of a specific wavelength, are generally more sensitive and selective than spectrophotometric methods. However, the native fluorescence of this compound may be limited. Derivatization with a fluorescent reagent can be performed to enhance its fluorescence properties, allowing for highly sensitive detection.

Electrochemical Detection Methods

Electrochemical methods provide a highly sensitive and often portable means of detecting this compound. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The phenolic group in this compound is electrochemically active and can be oxidized at a specific potential. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be utilized. rsc.org To enhance sensitivity and selectivity, the surface of the working electrode is often modified with materials like metal nanoparticles, polymers, or carbon-based nanomaterials (e.g., graphene, carbon nanotubes). rsc.orgresearchgate.net These modifications can catalyze the electrochemical reaction, lower the oxidation potential, and reduce fouling of the electrode surface. researchgate.net For instance, sensors developed for other dichlorophenols have shown low detection limits and good selectivity. rsc.orgresearchgate.net Molecularly imprinted polymers (MIPs) can also be used to create highly selective recognition sites for the target molecule on the electrode surface. researchgate.net

Sample Preparation Techniques for Complex Matrices (e.g., extraction, cleanup)

Effective sample preparation is a critical step for the reliable analysis of this compound in complex environmental and industrial samples, such as wastewater, soil, or industrial effluents. The goal is to isolate the target analyte from interfering matrix components and concentrate it to a level suitable for the analytical instrument.

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for efficient extraction.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent material packed in a cartridge or disk to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This method allows for high concentration factors and effective cleanup.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions into the coating and is then thermally desorbed into the injector of a gas chromatograph.

For biological matrices or samples containing high levels of protein, a deproteinization step is often necessary. This can be achieved through acid precipitation using agents like trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation. creative-proteomics.com Ultrafiltration can also be used to remove macromolecules. creative-proteomics.com In some cases, such as the analysis of tick pheromones, direct extraction with a solvent like hexane (B92381) followed by analysis without extensive cleanup has proven successful for related compounds. researchgate.net

Method Validation and Quality Control in Analytical Chemistry

To ensure that an analytical method for this compound produces reliable and accurate results, it must be thoroughly validated. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters, typically defined by regulatory guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pom.go.idnih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve. pom.go.id

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. pom.go.id

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. pom.go.id

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pom.go.idnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Ongoing quality control (QC) measures, such as the regular analysis of QC samples, blanks, and calibration standards, are essential to ensure the continued performance of the validated method. researchgate.net

Interactive Table: Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness to the true value | Recovery typically between 80-120% |

| Precision | Agreement between repeated measurements | Relative Standard Deviation (RSD) ≤ 2-15% (depending on concentration) |

| Specificity | Ability to measure only the target analyte | No interference at the analyte's retention time or signal |

| LOQ | Lowest concentration reliably measured | Signal-to-noise ratio ≥ 10 |

Development of Miniaturized and Portable Analytical Devices

There is a growing trend towards the development of miniaturized and portable analytical devices for on-site, real-time monitoring of environmental pollutants like this compound. These devices offer significant advantages over traditional laboratory-based methods, including reduced analysis time, lower cost, and the ability to perform measurements directly in the field.

Much of the research in this area focuses on electrochemical sensors. Screen-printed electrodes (SPEs) are a popular platform for developing disposable, low-cost sensors. These can be modified with various nanomaterials to create sensitive and selective sensors for phenolic compounds. The integration of these sensors with portable potentiostats and wireless communication technology allows for the creation of compact, handheld devices for environmental monitoring. While specific portable devices for this compound are not widely commercialized, the principles and technologies developed for other phenols are directly applicable and represent a promising future direction for the analysis of this compound. nih.gov

Future Research Directions and Emerging Paradigms in the Study of 3 Amino 2,6 Dichlorophenol

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study of molecules like 3-Amino-2,6-dichlorophenol. Machine learning (ML) algorithms, trained on vast datasets of chemical reactions and molecular properties, can offer unprecedented predictive power.

Future research will likely focus on developing bespoke ML models to:

Predict Reactivity and Reaction Outcomes: AI can predict the most probable outcomes of reactions involving this compound with a high degree of accuracy, potentially outperforming human chemists in some instances. alfalaval.us These models can analyze the intricate electronic and steric effects of the chloro and amino substituents to forecast product distributions and yields under various conditions.

Accelerate Retrosynthesis and Novel Synthesis Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. kochmodular.compharmaffiliates.com By analyzing vast reaction databases, these tools can identify non-intuitive disconnections and suggest innovative strategies that may not be apparent through traditional analysis.

Forecast Physicochemical and Toxicological Properties: ML models can be trained to predict a range of properties for this compound and its analogues, including solubility, lipophilicity, and potential toxicity. This predictive capability can guide the design of new molecules with desired characteristics while minimizing experimental efforts.

Environmental Impact Assessment: Machine learning is also being applied to enhance Environmental Impact Assessments (EIAs). chemrxiv.orgnih.gov In the context of this compound, ML models could be developed to predict its environmental fate, persistence, and potential for bioaccumulation, thereby informing risk assessment and management strategies.

Interactive Table: Potential Applications of AI/ML in this compound Research

| AI/ML Application Area | Specific Research Focus | Potential Impact |

| Predictive Reactivity | Modeling reaction kinetics and predicting side-product formation. | Optimization of reaction conditions for higher yield and purity. |

| Retrosynthetic Analysis | Discovery of novel, more efficient synthetic routes. | Reduction in manufacturing costs and environmental footprint. |

| Property Prediction | In-silico screening for biological activity and toxicity. | Accelerated discovery of new applications and early identification of potential hazards. |

| Environmental Modeling | Predicting degradation pathways and persistence in various ecosystems. | Informed environmental risk assessment and development of remediation strategies. |

Exploration of Novel Reaction Pathways and Catalytic Systems

While established methods for the synthesis of aminophenols exist, there is a continuous drive to develop more efficient, selective, and sustainable alternatives. Future research in this area for this compound is expected to explore:

Advanced Catalytic Amination: The direct amination of dichlorophenol precursors presents an atom-economical route. Research into novel catalyst systems, such as those based on rhodium or palladium, could enable the direct and selective introduction of the amino group onto the dichlorophenol scaffold. organic-chemistry.orgbohrium.commdpi.com These catalytic approaches often operate under milder conditions and can offer high yields with minimal byproducts.